2-(2-Bromobenzoyl)oxazole
Overview
Description
2-(2-Bromobenzoyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a 2-bromobenzoyl group. Oxazole derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
2-(2-Bromobenzoyl)oxazole is a derivative of oxazole, a heterocyclic compound . Oxazole derivatives have been found to interact with various biological systems such as enzymes and receptors through numerous non-covalent interactions . .
Mode of Action
Oxazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties . The specific interactions of this compound with its targets that result in these effects are currently unknown and may be a subject of future research.
Biochemical Pathways
Oxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Oxazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties
Biochemical Analysis
Biochemical Properties
2-(2-Bromobenzoyl)oxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties . It interacts with enzymes such as tyrosine kinases and cyclooxygenases, inhibiting their activity and thereby modulating cellular processes. The bromine atom in this compound enhances its reactivity, allowing it to form stable complexes with target biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it affects the expression of genes involved in inflammation and immune response, thereby exhibiting anti-inflammatory effects . The compound’s impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound inhibits tyrosine kinases by binding to their active sites, preventing phosphorylation and subsequent signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function are sustained over time, with no significant loss of activity observed in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are observed . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of this compound, leading to the formation of reactive intermediates . These intermediates can further undergo conjugation with glutathione or other cofactors, facilitating their excretion from the body . The metabolic pathways of this compound also influence its pharmacokinetics and bioavailability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors collectively determine the compound’s pharmacokinetics and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be transported to specific organelles, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of the compound within these organelles can influence its activity, as it can interact with organelle-specific proteins and modulate their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzoyl)oxazole typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® . Another common method is the reaction of 2-aminophenol with potassium hydroxide followed by the addition of carbon disulfide . These reactions are usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs flow synthesis techniques, which allow for continuous production and better control over reaction conditions . This method is advantageous for large-scale production as it minimizes the risk of side reactions and improves overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromobenzoyl)oxazole undergoes various types of chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Reduction: Reduction reactions are less common but can be achieved using specific reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the bromine-substituted position.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, and bromotrichloromethane.
Substitution: Nucleophiles like amines and thiols can replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
2-(2-Bromobenzoyl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Similar structure but lacks the bromine atom, leading to different reactivity and biological activity.
Oxazoline: Precursor to oxazoles, often used in similar synthetic applications.
Uniqueness
2-(2-Bromobenzoyl)oxazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential for substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
(2-bromophenyl)-(1,3-oxazol-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTINUONCOJUFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642078 | |
Record name | (2-Bromophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-79-0 | |
Record name | (2-Bromophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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